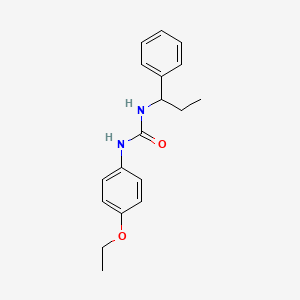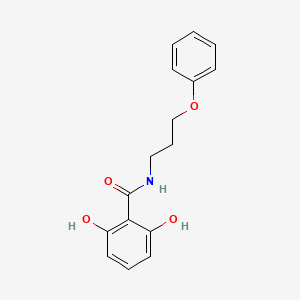
1-(4-Ethoxyphenyl)-3-(1-phenylpropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-3-(1-phenylpropyl)urea is an organic compound characterized by the presence of both ethoxyphenyl and phenylpropyl groups attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(1-phenylpropyl)urea typically involves the reaction of 4-ethoxyaniline with 1-phenylpropyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Ethoxyphenyl)-3-(1-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 4-ethoxyaniline.
Substitution: Formation of halogenated derivatives such as 4-bromo-1-(4-ethoxyphenyl)-3-(1-phenylpropyl)urea.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-(1-phenylpropyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-3-(1-phenylpropyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chlorophenyl)-3-(1-phenylpropyl)urea: Contains a chlorine atom instead of an ethoxy group.
1-(4-Nitrophenyl)-3-(1-phenylpropyl)urea: Contains a nitro group instead of an ethoxy group.
Uniqueness: 1-(4-Ethoxyphenyl)-3-(1-phenylpropyl)urea is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-17(14-8-6-5-7-9-14)20-18(21)19-15-10-12-16(13-11-15)22-4-2/h5-13,17H,3-4H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYXKLOUYNFLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide](/img/structure/B5355504.png)
![4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]benzoic acid](/img/structure/B5355518.png)
![N-(3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B5355526.png)
![[(E)-1-(2-chlorophenyl)-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl] 2-chlorobenzoate](/img/structure/B5355530.png)
![[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(4-methylpyridin-3-yl)methanone](/img/structure/B5355543.png)
![3-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B5355554.png)
![ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE](/img/structure/B5355559.png)
![3-(allylthio)-6-(5-bromo-2-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5355566.png)
![(2R*,3S*,6R*)-5-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5355571.png)
![2-amino-5-hydroxy-4-(3-hydroxyphenyl)-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5355599.png)
![2,3,5-trimethyl-7-{4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-piperidinyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5355606.png)
![2-(4-bromophenoxy)-N-[1-(oxolan-2-yl)ethyl]acetamide](/img/structure/B5355610.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5355616.png)
